3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15152353
Molecular Formula: C26H20N4O5
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20N4O5 |
|---|---|
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C26H20N4O5/c1-14-3-5-17(9-15(14)2)23-28-24(35-29-23)18-6-7-19-20(11-18)27-26(32)30(25(19)31)12-16-4-8-21-22(10-16)34-13-33-21/h3-11H,12-13H2,1-2H3,(H,27,32) |
| Standard InChI Key | BMVVRLUKAKXBEE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6)C |
Introduction
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound derived from the quinazoline-2,4(1H,3H)-dione scaffold. This chemical structure incorporates multiple functional groups, including a benzodioxole moiety, a dimethylphenyl-substituted oxadiazole ring, and a quinazoline dione core. These structural features suggest potential biological activities, as quinazoline derivatives are widely recognized for their pharmacological properties.
Quinazoline Core
The quinazoline-2,4(1H,3H)-dione core is a privileged structure in medicinal chemistry due to its versatility in biological interactions. It has been extensively studied for its potential as an antimicrobial and anticancer agent .
Benzodioxole Substitution
The benzodioxole group attached at the 3-position enhances the compound's lipophilicity and may contribute to its interaction with hydrophobic pockets in biological targets .
Oxadiazole Ring
The oxadiazole moiety at the 7-position is known for its bioisosteric properties, often improving metabolic stability and binding affinity to enzymes such as bacterial DNA gyrase and topoisomerase IV .
Synthesis Pathway
The synthesis of this compound likely involves:
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Formation of the quinazoline dione scaffold from anthranilic acid.
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Functionalization with benzodioxole and oxadiazole groups through multi-step alkylation and cyclization reactions.
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Spectroscopic techniques such as NMR, IR, and mass spectrometry are used to confirm the structure .
Antitumor Potential
Quinazolinone derivatives are known for their antitumor activity through mechanisms such as EGFR inhibition and DNA intercalation . The presence of electron-donating groups like dimethylphenyl enhances cytotoxicity against cancer cells.
Antioxidant Activity
Studies on similar compounds incorporating heterocyclic moieties have shown significant radical scavenging activity in DPPH assays . The benzodioxole group may contribute to antioxidant properties.
Research Findings
Antimicrobial Mechanism
The oxadiazole ring enhances binding to bacterial enzymes by mimicking natural substrates. This disrupts DNA replication processes, leading to bacterial death .
Antitumor Mechanism
Quinazoline derivatives inhibit EGFR signaling pathways involved in tumor growth and survival. The electron-donating groups may improve receptor binding affinity .
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